molecular formula C11H9Cl2F4NO2 B14344671 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime CAS No. 100700-40-1

4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime

Cat. No.: B14344671
CAS No.: 100700-40-1
M. Wt: 334.09 g/mol
InChI Key: KVKALHJOIUZSJD-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is a complex organic compound with the molecular formula C5H5Cl2F4NO2. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an oxime functional group, which is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

The synthesis of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime typically involves multiple steps, starting from readily available precursors. The synthetic route often includes halogenation, hydroxylation, and oximation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Compared to similar compounds, 4-Chloro-3-chlorodifluoromethyl-4,4-difluoro-3-hydroxybutyrophenone oxime is unique due to its specific combination of halogen atoms and functional groups. Similar compounds include:

  • 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal
  • 4-Chloro-3-(chlorodifluoromethyl)-4,4-difluoro-3-hydroxybutanal oxime These compounds share structural similarities but differ in their functional groups and reactivity.

Properties

CAS No.

100700-40-1

Molecular Formula

C11H9Cl2F4NO2

Molecular Weight

334.09 g/mol

IUPAC Name

(4Z)-1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-4-hydroxyimino-4-phenylbutan-2-ol

InChI

InChI=1S/C11H9Cl2F4NO2/c12-10(14,15)9(19,11(13,16)17)6-8(18-20)7-4-2-1-3-5-7/h1-5,19-20H,6H2/b18-8-

InChI Key

KVKALHJOIUZSJD-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CC(C(F)(F)Cl)(C(F)(F)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.